

Application Note: Quantification of Lysergine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Lysergine

Cat. No.: B1675760

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Abstract

This application note provides a detailed protocol for the quantification of **lysergine** in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. The described methodology is intended for researchers, scientists, and professionals in drug development and quality control. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters based on established analytical procedures for related ergoline alkaloids. All quantitative data is summarized in structured tables, and a comprehensive workflow is illustrated using a Graphviz diagram.

Introduction

Lysergine is an ergoline alkaloid and a key precursor in the synthesis of various pharmacologically active compounds. Accurate and precise quantification of **lysergine** is crucial for process monitoring, quality control of pharmaceutical preparations, and research applications. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the reliable determination of **lysergine** concentrations. This document presents a robust HPLC method that can be adapted for UV or fluorescence detection, depending on the required sensitivity and available instrumentation. The method is designed to be a comprehensive guide, though it should be noted that validation and optimization for specific matrices are essential.

Physicochemical Properties of Lysergine

A foundational understanding of **lysergine's** properties is critical for analytical method development.

Property	Value	Reference
Chemical Formula	C ₁₆ H ₁₈ N ₂ O	[1]
Molar Mass	270.33 g/mol	[1]
Structure	Ergoline derivative	[2]
UV Absorption (λ _{max})	Expected ~310-325 nm	Inferred from related ergoline structures[3]
Fluorescence	Excitation ~330 nm, Emission ~415 nm	[4]

Experimental Protocols

Reagents and Materials

- Standards: **Lysergine** analytical standard, Internal Standard (IS) such as Lysergic Acid Diethylamide (LSD) or a deuterated analog for MS detection.[5][6]
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18 MΩ·cm).
- Reagents: Ammonium formate, Formic acid, Ammonium bicarbonate, Dichloromethane, Isopropanol.
- Sample Matrices: Can include in-process reaction mixtures, bulk drug substance, or biological fluids (e.g., plasma, urine).

Standard and Sample Preparation

2.1. Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the **lysergine** analytical standard in methanol to prepare a 1 mg/mL stock solution.

- Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
- Working Standard Solutions: Perform serial dilutions of the primary stock solutions with the initial mobile phase composition to prepare a series of calibration standards at concentrations ranging from approximately 0.05 µg/mL to 20 µg/mL.[7] The concentration of the internal standard should be kept constant across all calibration standards and samples.

2.2. Sample Preparation (Liquid-Liquid Extraction for Biological Matrices)

This protocol is a general guideline for extracting **lysergine** from a liquid matrix like plasma.

- Pipette 1 mL of the sample into a centrifuge tube.
- Add the internal standard solution.
- Add 6 mL of an extraction solvent mixture (e.g., Dichloromethane:Isopropanol, 95:5 v/v).
- Vortex or mechanically shake for 15 minutes to ensure thorough mixing.
- Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the lower organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37°C.
- Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial HPLC mobile phase.
- Vortex for 30 seconds to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for HPLC analysis.

HPLC Instrumentation and Conditions

The following are recommended starting conditions and may require optimization.

Parameter	Recommended Condition
HPLC System	Agilent 1290 Infinity II or equivalent
Column	Reversed-Phase C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 μ m)[6]
Mobile Phase A	20 mM Ammonium Formate in Water, pH 3.7 (adjusted with Formic Acid)
Mobile Phase B	Acetonitrile
Gradient Elution	0-2 min: 5% B; 2-10 min: 5-70% B; 10-12 min: 70-95% B; 12-15 min: 95% B; 15-16 min: 95-5% B; 16-20 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	25°C
Injection Volume	10 μ L
UV Detector	Wavelength set at the absorbance maximum of lysergine (est. 310-325 nm)
Fluorescence Detector	Excitation: 330 nm, Emission: 415 nm[4]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize typical validation parameters and their acceptance criteria for HPLC methods.

Linearity

Parameter	Typical Value
Concentration Range	0.05 - 20.0 μ g/mL[7]
Correlation Coefficient (r^2)	> 0.999[8][9]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Typical Value (µg/mL)
LOD	~0.01 - 0.05[7]
LOQ	~0.05 - 0.15[7]

Accuracy (Recovery)

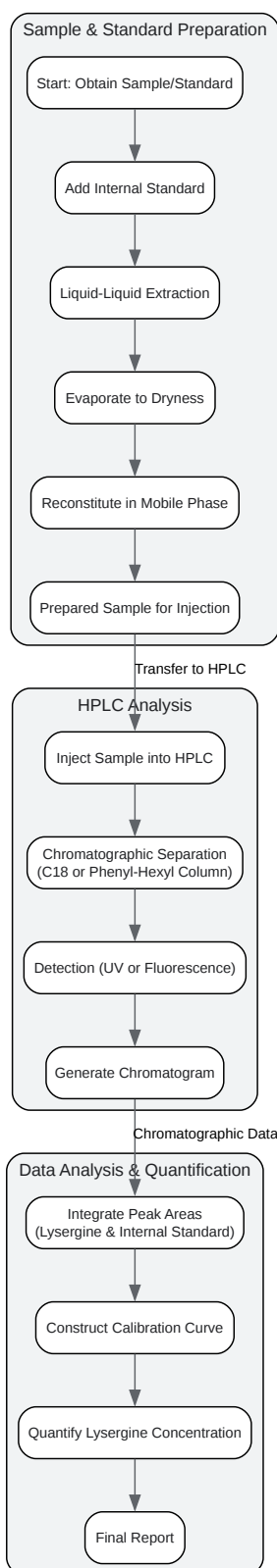
Concentration Level	Typical Recovery (%)
Low	95 - 105[9]
Medium	98 - 102[9]
High	98 - 102[9]

Precision (Relative Standard Deviation - RSD)

Parameter	Typical RSD (%)
Repeatability (Intra-day)	< 2%[10]
Intermediate Precision (Inter-day)	< 3%[10]

Visualizations

Experimental Workflow for Lysergine Quantification

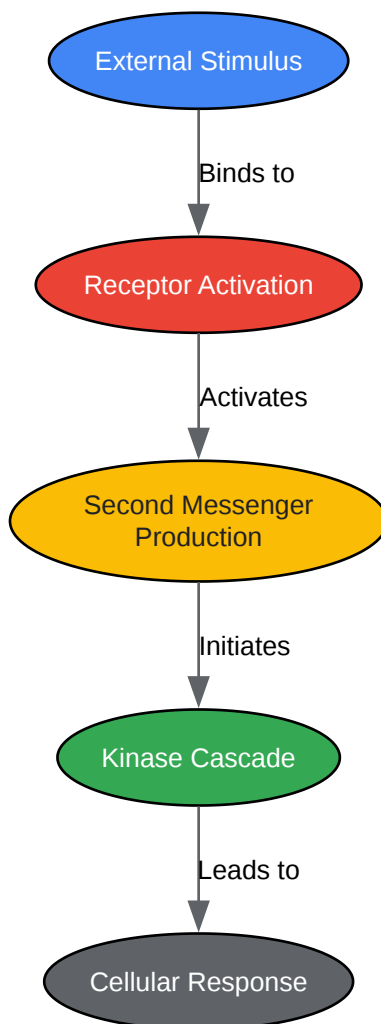


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Caption: Experimental workflow for **lysergine** quantification.

Signaling Pathway (Illustrative Example)

While **lysergine** itself is a precursor and not typically associated with a direct signaling pathway in the context of this application note, the following is an illustrative example of how a signaling pathway can be visualized using DOT language, as requested. This diagram does not represent a biological pathway for **lysergine**.



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Caption: Illustrative example of a signaling pathway diagram.

Conclusion

The HPLC method detailed in this application note provides a robust framework for the quantification of **lysergine**. By employing either UV or fluorescence detection, this method can

be adapted to meet varying sensitivity requirements. Adherence to the outlined sample preparation and chromatographic conditions, followed by rigorous method validation, will ensure accurate and reliable results for researchers and quality control analysts working with this important ergoline alkaloid.

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- To cite this document: BenchChem. [Application Note: Quantification of Lysergine using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675760#high-performance-liquid-chromatography-hplc-for-lysergine-quantification>]

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